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Cat. No.: B2700809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular

underpinnings of DDR1-IN-1, a potent and selective inhibitor of Discoidin Domain Receptor 1

(DDR1). DDR1 is a unique receptor tyrosine kinase (RTK) activated by collagen and has been

implicated in the progression of various diseases, including fibrosis, atherosclerosis, and

cancer.[1][2] DDR1-IN-1 serves as a critical chemical probe for elucidating DDR1-dependent

signaling pathways and as a scaffold for the development of therapeutic agents.[2][3] This

document details the inhibitor's binding mode, the structural features governing its selectivity,

quantitative inhibitory data, and the experimental protocols used for its characterization.

Structural Basis of DDR1-IN-1 Binding and Inhibition
DDR1-IN-1 is a type II kinase inhibitor, meaning it preferentially binds to and stabilizes the

inactive conformation of the kinase domain.[4] The co-crystal structure of the human DDR1

kinase domain in complex with DDR1-IN-1 (PDB ID: 4CKR) reveals that the inhibitor binds to

the ATP-binding pocket, extending into an adjacent allosteric site.[3][4] This binding mode locks

the kinase in the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start

of the activation loop is flipped from its active state position.[4][5] This conformational change

prevents the kinase from adopting its active state, thereby inhibiting ATP binding and

subsequent phosphorylation.

Key interactions between DDR1-IN-1 and the DDR1 kinase domain, as observed in the 2.2 Å

resolution crystal structure, include:[3][5][6]
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Hinge Region Interaction: The carbonyl of the inhibitor's indolin-2-one "head" group forms a

crucial hydrogen bond with the backbone amide of Met704 in the hinge region.[1]

Linker and DFG Motif Interaction: The amide group in the linker region of DDR1-IN-1 forms

hydrogen bonds with the side chain of Glu672 (from the αC-helix) and the backbone amide

of Asp784 (of the DFG motif).[5]

Hydrophobic Pocket: The trifluoromethyl "tail" of the inhibitor occupies a hydrophobic pocket

created by the DFG-out conformation.[6]

The Molecular Logic of DDR1-IN-1 Selectivity
The selectivity of a kinase inhibitor is paramount to its utility as both a research tool and a

therapeutic candidate. DDR1-IN-1 exhibits high selectivity for DDR1 over most other kinases,

including the closely related DDR2 and the structurally similar ABL kinase.[2][7]

Selectivity over ABL Kinase
Despite both being type II inhibitors that bind the DFG-out conformation, DDR1-IN-1 is

significantly more selective for DDR1 (IC50 = 105 nM) than for ABL kinase (IC50 = 1.8 µM).[1]

The structural basis for this selectivity arises from subtle but critical differences between the

two kinases:

The Ether Bridge: DDR1-IN-1 possesses an ether bridge that is absent in inhibitors like

imatinib. This bridge alters the dihedral angle of the "head" group relative to the rest of the

inhibitor.[1][6]

P-Loop Disruption: As a result of this altered orientation, the indolin-2-one head group of

DDR1-IN-1 is positioned away from the P-loop of ABL kinase. This disrupts critical

hydrophobic interactions with ABL's Tyr253 residue, which are important for high-affinity

binding of inhibitors like imatinib.[1][6]

Gatekeeper Interaction: The ether bridge also eliminates a potential hydrogen bond with the

"gatekeeper" residue, Thr701 in DDR1 (Thr315 in ABL).[1] While this might seem

counterintuitive, the overall conformational and steric effects lead to a less favorable

interaction with ABL compared to DDR1.
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Selectivity over DDR2
DDR1-IN-1 is approximately 4-fold more selective for DDR1 than for DDR2 (IC50 values of 105

nM and 413 nM, respectively).[2][8] While the overall binding pockets of DDR1 and DDR2 are

highly conserved, subtle differences in residue composition and conformational dynamics likely

account for this modest selectivity.

Quantitative Data on DDR1-IN-1 Activity
The inhibitory activity of DDR1-IN-1 has been quantified through various biochemical and cell-

based assays.

Table 1: In Vitro Kinase Inhibition Data
Target Kinase Assay Type IC50 (nM) Reference(s)

DDR1 Lanthascreen 105 [2][7][9]

DDR2 Lanthascreen 413 [2][8]

ABL Enzymatic Assay 1800 [1]

Table 2: Cellular Activity Data
Cell Line Assay Type

Measured
Effect

EC50 (nM) Reference(s)

U2OS Western Blot

Inhibition of

basal DDR1

autophosphorylat

ion

86 [2][7]

U2OS Western Blot

Inhibition of

collagen-induced

autophosphorylat

ion

86.76 [8]

Table 3: Crystallographic Data for DDR1-IN-1 in Complex
with DDR1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3800496/
https://www.medchemexpress.com/DDR1-IN-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800496/
https://www.selleckchem.com/products/ddr1-in-1.html
https://www.chemicalprobes.org/ddr1-in-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800496/
https://www.medchemexpress.com/DDR1-IN-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4058747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800496/
https://www.selleckchem.com/products/ddr1-in-1.html
https://www.medchemexpress.com/DDR1-IN-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2700809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference(s)

PDB ID 4CKR [1][3]

Resolution 2.20 Å [2][3]

Method X-RAY DIFFRACTION [3]

R-Value Work 0.198 [3]

R-Value Free 0.247 [3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe the key experimental protocols used to characterize DDR1-IN-1.

In Vitro Kinase Binding Assay (Lanthascreen®)
This assay measures the binding and displacement of an ATP-competitive fluorescent tracer

from the kinase's ATP pocket.[10]

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a

europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-

labeled tracer that binds to the ATP site. Binding of an inhibitor like DDR1-IN-1 displaces the

tracer, leading to a loss of FRET signal.[10]

Reagents:

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

Recombinant DDR1 kinase.

Eu-labeled anti-tag antibody.

Alexa Fluor® 647-labeled kinase tracer (e.g., Tracer 178).[10]

DDR1-IN-1 serially diluted in DMSO.

Procedure:
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All additions are typically performed in a 384-well plate with a final volume of 15 µL.

Add 5 µL of test compound (DDR1-IN-1) at 3x the final desired concentration.

Add 5 µL of a kinase/antibody mixture (e.g., 15 nM kinase and 6 nM antibody) at 3x

concentration.

Add 5 µL of the tracer at 3x concentration.

Incubate the plate for 1 hour at room temperature, protected from light.

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET,

calculating the emission ratio of the acceptor (665 nm) to the donor (615 nm).

Plot the emission ratio against the inhibitor concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.[10]

Cellular DDR1 Autophosphorylation Assay
This assay quantifies the ability of DDR1-IN-1 to inhibit DDR1 kinase activity within a cellular

context.[1][7]

Cell Culture: Human osteosarcoma (U2OS) cells overexpressing DDR1 are commonly used.

Cells are cultured in standard media and plated in 96-well plates at a density of ~3000 cells

per well.[7]

Inhibitor Treatment:

Cells are pre-treated with varying concentrations of DDR1-IN-1 (or DMSO as a vehicle

control) for 1 hour.[1][7]

Collagen Stimulation:

The media is replaced with media containing the same concentrations of inhibitor plus a

stimulant, such as 10 µg/mL rat tail collagen I, to induce DDR1 activation.[1][7]

Incubate for 2 hours.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://tools.thermofisher.cn/content/sfs/manuals/DDR1_LanthaScreen_Binding.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4058747/
https://www.selleckchem.com/products/ddr1-in-1.html
https://www.selleckchem.com/products/ddr1-in-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4058747/
https://www.selleckchem.com/products/ddr1-in-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4058747/
https://www.selleckchem.com/products/ddr1-in-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4058747/
https://www.selleckchem.com/products/ddr1-in-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2700809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis:

Wash cells three times with cold PBS.

Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-

100, 5 mM EDTA, supplemented with phosphatase and protease inhibitors like NaF,

Na3VO4, PMSF, and leupeptin).[7]

Western Blot Analysis:

Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-

pY513).

Probe a parallel blot or strip and re-probe the same blot with an antibody for total DDR1 to

normalize for protein loading.

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced

chemiluminescence (ECL) substrate for detection.

Quantify band densities using software like ImageJ.

Calculate the ratio of phosphorylated to total DDR1, normalize to the DMSO control, and

plot against inhibitor concentration to determine the EC50 value.[1][7]

X-ray Crystallography
This technique provides high-resolution structural information on the inhibitor-kinase complex.

Protein Expression and Purification: The kinase domain of human DDR1 is expressed (e.g.,

in Sf9 insect cells) and purified using affinity and size-exclusion chromatography.

Complex Formation: The purified DDR1 kinase domain is incubated with a molar excess of

DDR1-IN-1 to ensure saturation of the binding site.

Crystallization: The DDR1-IN-1 complex is subjected to crystallization screening using vapor

diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
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[11]

Data Collection and Processing:

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The data are processed, integrated, and scaled using standard crystallographic software.

Structure Solution and Refinement:

The structure is solved by molecular replacement using a homologous kinase structure as

a search model.

The model is refined against the diffraction data, and the inhibitor molecule is built into the

electron density map.

Iterative cycles of refinement and manual model building are performed until convergence

is reached, resulting in the final high-resolution structure.[3]

Visualizations of Pathways and Mechanisms
DDR1 Signaling Pathway
// Define nodes Collagen [label="Collagen (I, IV)", fillcolor="#F1F3F4", fontcolor="#202124",

shape=ellipse]; DDR1 [label="DDR1 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AutoP

[label="Autophosphorylation", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; ShcA

[label="ShcA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MAPK_path [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"];

NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4",

fontcolor="#202124", shape=ellipse]; Migration [label="Migration & Invasion",

fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Survival [label="Survival &

Chemoresistance", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
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// Define edges Collagen -> DDR1 [label=" binds"]; DDR1 -> AutoP [label=" induces"]; AutoP ->

ShcA [label=" recruits"]; AutoP -> PI3K; AutoP -> MAPK_path; AutoP -> NFkB; AutoP -> Notch;

AutoP -> Src;

PI3K -> AKT -> mTOR; mTOR -> Proliferation; mTOR -> Survival; MAPK_path -> Proliferation;

MAPK_path -> Migration; NFkB -> Survival; Notch -> Survival; Src -> Migration;

// Set graph attributes for size graph [size="7.6,5"]; ratio = "auto"; }

Caption: Downstream signaling pathways activated upon collagen-induced DDR1

autophosphorylation.[12][13]

DDR1-IN-1 Binding Mechanism
// Connections Head -> Hinge [style=dashed, arrowhead=normal, color="#202124", label=" H-

Bond", fontcolor="#202124"]; Linker -> DFG [style=dashed, arrowhead=normal,

color="#202124", label=" H-Bond", fontcolor="#202124"]; Linker -> aC_Helix [style=dashed,

arrowhead=normal, color="#202124", label=" H-Bond", fontcolor="#202124"]; Tail -> Pocket

[style=dashed, arrowhead=normal, color="#202124", label=" Hydrophobic\n Interaction",

fontcolor="#202124"]; Head -> Linker -> Tail [style=solid, arrowhead=none, color="#5F6368"];

// Set graph attributes for size graph [size="7.6,4"]; ratio = "auto"; }

Caption: Key interactions between DDR1-IN-1 and the DDR1 kinase domain in the DFG-out

conformation.[1][5]

Workflow for Cellular Autophosphorylation Assay
// Nodes A [label="1. Plate U2OS-DDR1 cells\nin 96-well plates"]; B [label="2. Pre-treat with

DDR1-IN-1\n(1 hour)"]; C [label="3. Stimulate with Collagen\n(2 hours)"]; D [label="4. Wash

(PBS) and Lyse Cells"]; E [label="5. SDS-PAGE and Western Blot"]; F [label="6. Probe with

Antibodies\n(anti-pDDR1, anti-total DDR1)"]; G [label="7. Image and Quantify Bands\n(e.g.,

ImageJ)"]; H [label="8. Normalize pDDR1 to total DDR1\nand calculate EC50"];

// Edges A -> B -> C -> D -> E -> F -> G -> H;

// Set graph attributes for size graph [size="7.6,6"]; ratio = "auto"; }
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Caption: Experimental workflow for determining the cellular potency (EC50) of DDR1-IN-1.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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